molecular formula C12H13N3O3 B11796536 ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11796536
M. Wt: 247.25 g/mol
InChI Key: KDZQHRZDGPSARD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a triazole ring

Preparation Methods

The synthesis of ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methoxybenzaldehyde and ethyl acetoacetate.

    Formation of Hydrazone: The 3-methoxybenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

    Esterification: The final step involves the esterification of the triazole derivative with ethanol to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents to form substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like acids, bases, and transition metal complexes.

Scientific Research Applications

Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with the methoxy group at the para position.

    Ethyl 3-(3-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

    Ethyl 3-(3-methylphenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,14,15)

InChI Key

KDZQHRZDGPSARD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)OC

Origin of Product

United States

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